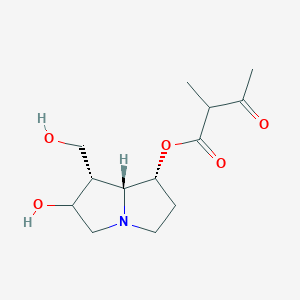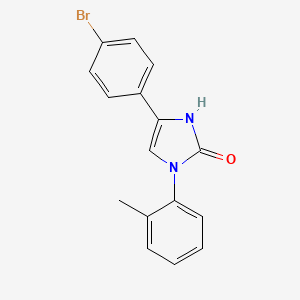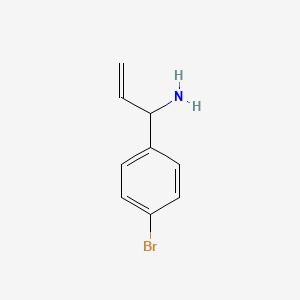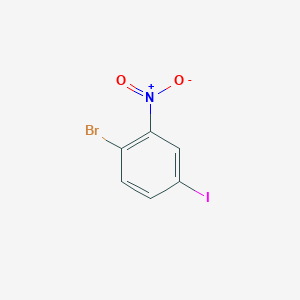
1-Bromo-4-iodo-2-nitrobenzene
概要
説明
1-Bromo-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and nitro groups at the 1, 4, and 2 positions, respectively
作用機序
Target of Action
The primary target of 1-Bromo-4-iodo-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, leading to the formation of a new carbon-electrophile bond . The downstream effects of this pathway include the synthesis of various benzene derivatives, which are crucial in many areas of organic chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 3279, a density of 2349, and a boiling point of 3200±270 °C . It is soluble in organic solvents such as ether, ethanol, and dichloromethane, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have wide applications in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, light, and the presence of oxygen . The compound is stable at room temperature, but can decompose under high temperatures, light, and the presence of oxygen . It should be stored at 2-8°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Iodination: Finally, the brominated nitrobenzene is iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Coupling Reactions: The bromine and iodine atoms can undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzenes: From nucleophilic substitution and coupling reactions.
科学的研究の応用
1-Bromo-4-iodo-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays
類似化合物との比較
- 1-Bromo-2-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 1-Chloro-4-iodo-2-nitrobenzene
Uniqueness: 1-Bromo-4-iodo-2-nitrobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for versatile chemical modifications through various substitution and coupling reactions. This dual halogenation provides a broader range of reactivity compared to compounds with only one halogen substituent .
特性
IUPAC Name |
1-bromo-4-iodo-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQXEOUGXCWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


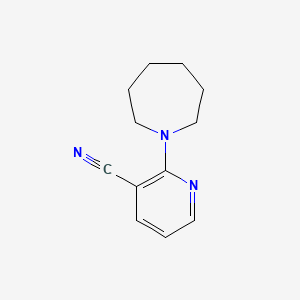
![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)
![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)
![15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3037973.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)
![1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3037975.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037976.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B3037979.png)
![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
